molecular formula C9H6O2 B1589039 3-Methyleneisobenzofuran-1(3H)-one CAS No. 3453-63-2

3-Methyleneisobenzofuran-1(3H)-one

Cat. No. B1589039
CAS RN: 3453-63-2
M. Wt: 146.14 g/mol
InChI Key: IWTLIIZTPVRRFW-UHFFFAOYSA-N
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Description

Isobenzofuran-1(3H)-one compounds are a type of heterocyclic compound . They consist of fused benzene and furan rings . These compounds are often used in the synthesis of various complex structures .


Synthesis Analysis

One method of synthesizing isobenzofuran-1(3H)-one compounds involves the use of 1-Methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles . This catalyst allows for the efficient synthesis of mono- and bis-isobenzofuran-1(3H)-ones under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of isobenzofuran-1(3H)-one compounds consists of fused benzene and furan rings .


Chemical Reactions Analysis

Isobenzofuran-1(3H)-one compounds can be synthesized in the presence of a catalyst under thermal conditions and microwave irradiation . The catalyst can be easily separated by an external magnet and reused multiple times without significant loss of its activity .

Scientific Research Applications

Synthesis and Chemical Applications

  • Green Chemistry Synthesis: A study by Mola et al. (2012) introduced a green chemistry approach to synthesize isobenzofuran-1(3H)-ones using a K2CO3 catalyzed, solvent-free one-pot tandem aldol-lactonization reaction. This process is environmentally friendly and cost-effective (Mola et al., 2012).
  • Crystal Structure Analysis: Franca et al. (2016) analyzed the crystal structure of a specific isobenzofuran-1(3H)-one derivative. Their research contributes to understanding the molecular structure and hydrogen bonding in these compounds (Franca et al., 2016).
  • Synthesis and Rearrangement: Research by Mal et al. (2015) focused on the synthesis and rearrangement of 3-Isocyanophthalides, a category that includes 3-Methyleneisobenzofuran-1(3H)-one. Their work provides insights into non-toxic methods of synthesizing related compounds (Mal et al., 2015).

Molecular and Computational Studies

  • Antioxidant Activities and Molecular Docking: A 2020 study by Yılmaz et al. examined the antioxidant activities of a novel phthalide derivative and investigated its DNA binding affinity and molecular docking properties, demonstrating potential biological activities (Yılmaz et al., 2020).
  • Computational Analysis: Pires et al. (2016) conducted a study on keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives using NMR, IR, MS/MS, and molecular modeling, contributing to the understanding of chemical properties and behaviors of these compounds (Pires et al., 2016).

Synthesis of Derivatives and Related Compounds

  • Divergent Synthesis: Du et al. (2022) developed a method for synthesizing isobenzofuran-1(3H)-one derivatives through an oxychalcogenation approach. This research expands the potential for creating a variety of derivatives with different properties (Du et al., 2022).
  • Domino [Pd]-Catalysis: A study by Mahendar and Satyanarayana (2016) presented a [Pd]-catalyzed synthesis of isobenzofuran-1(3H)-ones. This method demonstrates a broad substrate scope and practical applications in pharmaceutical synthesis (Mahendar & Satyanarayana, 2016).

Future Directions

Future research could focus on further understanding the synthesis, properties, and potential applications of 3-Methyleneisobenzofuran-1(3H)-one. Additionally, tools like NMR spectra prediction can be used to predict the properties of this compound .

properties

IUPAC Name

3-methylidene-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTLIIZTPVRRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434798
Record name 3-Methylidene-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyleneisobenzofuran-1(3H)-one

CAS RN

3453-63-2
Record name 3-Methylidene-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
YF Liu, GM Cao, L Chen, K Li, XL Lin… - Advanced Synthesis …, 2022 - Wiley Online Library
We reported a method for the synthesis of 3,3′‐disubstituted isobenzofuran‐1(3H)‐ones via the carbonyl difunctionalization of 2‐acylbenzoic acids. A range of nucleophiles was …
Number of citations: 7 onlinelibrary.wiley.com
K Ono, O Tokura, M Tomura - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C18H10O4, has been isolated as an impurity in commercially available 6,11-dihydroxy-5,12-naphthacenedione. The title compound exhibits yellow fluorescence in …
Number of citations: 2 scripts.iucr.org
J Zhang, J Wu, Y Wang, D Zhao, H Jia - Chinese Journal of Organic …, 2012 - sioc-journal.cn
以 2-乙烯基苯甲酸甲酯及其衍生物为原料, 经过酯水解反应, 随后发生环氧化, 环合反应制备了 3-羟甲基异苯并呋喃-1 (3H)-酮及其衍生物; 再和三溴化磷或者对甲苯磺酰氯发生亲核取代, 最后…
Number of citations: 2 sioc-journal.cn
Y Wang, X Zhu, W Lin, C Zheng… - Chinese Journal of Organic …, 2015 - sioc-journal.cn
报道了 3-亚甲基异苯并呋喃-1 (3H)-酮及其衍生物简易, 高效的合成方法. 其特点是原料易得且价格低廉, 反应条件温和, 收率高. 该方法以 2-甲基苯甲酸及其衍生物为原料, 经过酯化, 自由基溴代…
Number of citations: 1 sioc-journal.cn
C Zheng, X Zhu, D Zhao, H Jia… - Chinese Journal of Organic …, 2014 - sioc-journal.cn
This paper reports a novel and highly efficient synthesis of 3-alkylidene (arylidene) isobenzofuran-1 (3H)-one and the corresponding derivatives. The new method is characterized with …
Number of citations: 3 sioc-journal.cn
MJ Bosiak - ACS Catalysis, 2016 - ACS Publications
The development of a multicatalytic one-pot synthesis of 2-arylbenzofurans starting from aryl halides and 2-halophenols is described. The protocol involves two Sonogashira coupling …
Number of citations: 45 pubs.acs.org
JD de Sarralde, E Astobieta, A Sevilla, Y Rincón… - Environmental …, 2022 - Springer
Catalysis by first-row transition metals is of increasing interest in the context of the scarcity of chemical resources. For instance, iron is promising due to its abundance, low toxicity and …
Number of citations: 2 link.springer.com
R Kumar, VK Jain, N Jain - The Journal of Organic Chemistry, 2022 - ACS Publications
Mild and efficient ruthenium-catalyzed hydroxy-arylation of the terminal double bond of N-substituted 3-methyleneisoindolin-1-ones is described. The reaction takes place with aryl …
Number of citations: 6 pubs.acs.org
N Conde, R SanMartin, MT Herrero… - … Synthesis & Catalysis, 2016 - Wiley Online Library
A two‐step (nucleophilic substitution/palladation by oxidative addition) sequence provides a high‐yielding access to a non‐symmetrical palladium NNC pincer complex. A number of …
Number of citations: 26 onlinelibrary.wiley.com
X Zhang, X Wan, Y Cong, X Zhen, Q Li… - The Journal of …, 2019 - ACS Publications
A general and efficient lactonization method of readily available 2-alkynylbenzoates affording biologically important isochromenones has been realized via a solely BF 3 ·Et 2 O-…
Number of citations: 16 pubs.acs.org

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